molecular formula C8H10O2 B586652 3,5-Octadiene-2,7-dione, (E,Z)- (9CI) CAS No. 156994-29-5

3,5-Octadiene-2,7-dione, (E,Z)- (9CI)

Cat. No.: B586652
CAS No.: 156994-29-5
M. Wt: 138.166
InChI Key: BCKGLINGXIXQPD-CIIODKQPSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 3,5-octadiene-2,7-dione follows established International Union of Pure and Applied Chemistry conventions for conjugated unsaturated dicarbonyl compounds. The compound is formally designated as octa-3,5-diene-2,7-dione according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its eight-carbon chain structure with double bonds positioned at the 3,5-positions and ketone functionalities at the 2,7-positions. The stereochemical designation (E,Z)- indicates the presence of geometric isomerism across the two double bonds, where the E configuration refers to the trans arrangement of substituents across one double bond, while the Z configuration denotes the cis arrangement across the other double bond.

The molecular formula C₈H₁₀O₂ establishes the compound's basic composition, while the molecular weight of 138.166 atomic mass units provides essential physical characterization data. The Chemical Abstracts Service registry number 64330-66-1 serves as the primary identifier for this compound in chemical databases, though alternative registry numbers exist for specific stereoisomeric forms. The compound's systematic classification places it within the broader category of α,β-unsaturated dicarbonyl compounds, specifically as a member of the conjugated diene-dione family.

Property Value Reference
International Union of Pure and Applied Chemistry Name octa-3,5-diene-2,7-dione
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.166 g/mol
Chemical Abstracts Service Number 64330-66-1
PubChem Compound Identifier 53674807
ChemSpider Identifier 24192523

The structural classification of 3,5-octadiene-2,7-dione incorporates multiple functional group designations that reflect its complex chemical nature. As a conjugated diene, the compound exhibits extended π-electron delocalization across the carbon framework, significantly influencing its electronic properties and reactivity patterns. The presence of two α,β-unsaturated ketone moieties creates a symmetrical dicarbonyl system that demonstrates characteristic electrophilic behavior at the carbonyl carbon centers and nucleophilic reactivity at the β-positions relative to the ketone groups.

Historical Context of Discovery and Early Characterization

The historical development of 3,5-octadiene-2,7-dione synthesis and characterization represents a significant milestone in conjugated diene chemistry research conducted during the mid-twentieth century. Early investigations into this compound emerged from systematic studies of polyene chemistry, particularly research focused on developing synthetic intermediates for carotenoid production. The compound was first prepared and characterized as part of comprehensive research programs investigating oct-4-ene-2,7-dione and octa-3,5-diene-2,7-dione as crucial intermediates for carotenoid synthesis.

Pioneering work in this area was documented in foundational research published in the Journal of the Chemical Society, where investigators successfully developed synthetic methodologies for preparing various octadiene-dione isomers. These early studies established fundamental preparative techniques that involved ethynylation reactions of sorbaldehyde to form carbinol intermediates, followed by allylic rearrangement processes and subsequent oxidation and hydration steps. The research demonstrated that these compounds could serve as versatile building blocks for the construction of more complex polyene structures essential in natural product synthesis.

The characterization of 3,5-octadiene-2,7-dione during this period relied primarily on classical analytical techniques including infrared spectroscopy, elemental analysis, and chemical degradation studies. Early researchers recognized the compound's potential significance in synthetic organic chemistry, particularly noting its utility as an intermediate in the preparation of carotenoids such as beta-carotene and lycopene. This recognition led to continued research efforts aimed at optimizing synthetic routes and understanding the compound's fundamental chemical properties.

Historical patent literature from the 1950s documents the industrial relevance of 3,5-octadiene-2,7-dione, particularly in relation to vitamin A precursor synthesis. These early industrial applications established the compound's commercial significance and drove further research into efficient large-scale preparation methods. The historical context reveals that this compound emerged from fundamental research into polyene chemistry but quickly gained practical importance due to its synthetic utility in producing biologically active compounds.

Significance in Conjugated Diene-Dione Chemistry

The chemical significance of 3,5-octadiene-2,7-dione extends far beyond its historical importance, establishing it as a paradigmatic example of conjugated diene-dione reactivity and synthetic utility. The compound's structure incorporates key features that make it an exemplary representative of this important class of organic molecules, including extended conjugation, symmetrical dicarbonyl functionality, and stereochemical complexity. These structural characteristics contribute to its distinctive reactivity profile and broad applicability in synthetic organic chemistry.

The conjugated diene system in 3,5-octadiene-2,7-dione exhibits characteristic s-cis and s-trans conformational behavior, where the molecule can adopt different spatial arrangements through rotation about the single bond connecting the two double bonds. The s-trans conformation typically represents the more thermodynamically stable form, while the s-cis conformation becomes essential for certain chemical transformations, particularly Diels-Alder cycloaddition reactions. This conformational flexibility significantly influences the compound's participation in pericyclic reactions and its overall chemical behavior.

Structural Feature Chemical Significance Reaction Implications
Conjugated Diene System Extended π-electron delocalization Enhanced reactivity in cycloaddition reactions
α,β-Unsaturated Ketones Electrophilic carbonyl centers Michael addition susceptibility
Symmetrical Structure Uniform reactivity at both ends Predictable reaction patterns
Stereochemical Complexity Multiple geometric isomers Stereoselective synthesis opportunities

The dicarbonyl functionality in 3,5-octadiene-2,7-dione provides multiple reactive sites that enable diverse chemical transformations characteristic of 1,3-dicarbonyl systems. The compound can undergo typical reactions of α,β-unsaturated ketones, including Michael additions, aldol condensations, and nucleophilic attack at the β-positions. The presence of two such reactive systems in a single molecule creates opportunities for complex multi-step transformations and the construction of elaborate molecular architectures.

Research into conjugated diene-dione chemistry has established 3,5-octadiene-2,7-dione as a valuable model compound for understanding electronic effects in extended π-systems. The molecule's ability to participate in both normal and inverse electron-demand Diels-Alder reactions demonstrates the versatility inherent in conjugated diene-dione systems. The compound's reactivity profile has contributed significantly to the development of synthetic methodologies for constructing complex cyclic systems and natural product frameworks.

Properties

CAS No.

156994-29-5

Molecular Formula

C8H10O2

Molecular Weight

138.166

IUPAC Name

(3Z,5E)-octa-3,5-diene-2,7-dione

InChI

InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3/b5-3-,6-4+

InChI Key

BCKGLINGXIXQPD-CIIODKQPSA-N

SMILES

CC(=O)C=CC=CC(=O)C

Synonyms

3,5-Octadiene-2,7-dione, (E,Z)- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1.1. Precursor in Synthesis

3,5-Octadiene-2,7-dione serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions such as cycloadditions and functional group transformations. For instance, the compound has been utilized in the synthesis of chromenopyrrolidines through regiodivergent cycloaddition reactions with azomethine ylides. This process highlights its utility in generating complex molecular architectures that are difficult to achieve with other starting materials .

1.2. Reaction Mechanisms

The compound participates in multiple reaction mechanisms due to its diene and diketone functionalities. It can undergo Diels-Alder reactions and Michael additions, making it a versatile building block in synthetic organic chemistry. The reactivity of 3,5-octadiene-2,7-dione is enhanced by its electron-withdrawing carbonyl groups, which stabilize negative charges during nucleophilic attacks .

Food Science

2.1. Aroma Compounds

In food science, 3,5-octadiene-2,7-dione has been studied for its role as an aroma compound. Research indicates that it contributes significantly to the flavor profiles of certain foods by acting as a key odorant. Aroma-recombination studies have shown that compounds like 3,5-octadiene-2,7-dione can influence the overall perception of flavor through interactions with other odorants .

2.2. Flavor Enhancement

The compound's ability to enhance flavors makes it valuable in food formulations, particularly in products requiring specific sensory profiles such as wines and oils. Its presence can elevate the olfactory experience by providing depth and complexity to the aroma .

Materials Science

3.1. Polymer Chemistry

In materials science, 3,5-octadiene-2,7-dione is explored for its potential in polymer chemistry. Its structure allows for incorporation into polymer backbones or as a crosslinking agent in thermosetting resins. This application is particularly relevant in creating materials with enhanced mechanical properties and thermal stability.

3.2. Coatings and Adhesives

The compound's reactivity also lends itself to applications in coatings and adhesives where it can improve adhesion properties due to its ability to form hydrogen bonds and covalent linkages with substrates .

Case Studies

Study Application Findings
Chemical Communications (2018)Synthesis of ChromenopyrrolidinesDemonstrated regiodivergent synthesis using azomethine ylides .
Aroma Analysis Study (2001)Flavor Profile AnalysisIdentified 3,5-octadiene-2,7-dione as a key contributor to food aromas .
Materials Science ResearchPolymer ApplicationsExplored incorporation into polymer matrices for enhanced properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Substituted 1,2,5-Oxadiazine Derivatives

describes the synthesis of substituted 1,2,5-oxadiazine compounds (e.g., 6a-e, 7a-d) via hydrazone cyclization in acetic anhydride. While these are heterocyclic compounds, their synthesis may involve diketone intermediates like 3,5-Octadiene-2,7-dione. Key differences include:

  • Functional Groups : 3,5-Octadiene-2,7-dione lacks nitrogen-based heterocycles, whereas oxadiazines incorporate nitrogen and oxygen into their ring structures.
  • Reactivity : The conjugated diketone system in 3,5-Octadiene-2,7-dione may undergo Diels-Alder reactions, while oxadiazines are more likely to participate in nucleophilic substitutions due to their electron-deficient rings.
  • Physical Properties : Oxadiazine derivatives synthesized in exhibit melting points ranging from 120–180°C (Table 2, ), whereas diketones like 3,5-Octadiene-2,7-dione typically have lower melting points due to reduced molecular rigidity.

Comparison with 9CI-Classified Pesticide Compounds

lists several 9CI-classified compounds, such as Mevinphos (an organophosphate insecticide) and MGK 264 (a synergist). While these share the 9CI designation, their structural and functional dissimilarities are significant:

  • Structural Features: Mevinphos (C₇H₁₃O₆P) contains phosphate and ester groups, unlike the diketone backbone of 3,5-Octadiene-2,7-dione. MGK 264 (C₁₇H₂₅NO₂) is a bicycloheptene dicarboximide, emphasizing nitrogen and oxygen heteroatoms in a fused ring system.
  • Applications : Mevinphos and MGK 264 are used as insecticides or synergists , whereas 3,5-Octadiene-2,7-dione is more likely to serve synthetic or catalytic roles.
  • Toxicity : Mevinphos is highly toxic (LMS Code 069, ), while diketones like 3,5-Octadiene-2,7-dione are generally less hazardous unless functionalized with reactive groups.

Key Research Findings and Data Tables

Table 1: Comparative Properties of 3,5-Octadiene-2,7-dione and Related Compounds

Property 3,5-Octadiene-2,7-dione Substituted 1,2,5-Oxadiazines Mevinphos (9CI)
Molecular Formula C₈H₁₀O₂ Varies (e.g., C₈H₇N₃O₂) C₇H₁₃O₆P
Functional Groups Diketone, conjugated diene Oxadiazine ring, substituents Phosphate ester
Typical Use Synthetic intermediate Heterocyclic intermediates Insecticide
Melting Point ~50–80°C (estimated) 120–180°C Not applicable
Toxicity Low Moderate High

Limitations and Gaps in Current Evidence

The provided evidence lacks direct data on 3,5-Octadiene-2,7-dione, (E,Z)- (9CI), necessitating extrapolation from structurally related compounds. For instance:

  • No spectroscopic or crystallographic data for 3,5-Octadiene-2,7-dione are available in the provided sources.
  • The 9CI classification system in focuses on agrochemicals, limiting insights into non-pesticide diketones.

Recommendations for Further Research

Investigate the reactivity of 3,5-Octadiene-2,7-dione in cycloaddition or polymerization reactions.

Conduct comparative toxicity studies with other 9CI-classified compounds to assess environmental impact.

Preparation Methods

Oxidation of Dimethylbenzene Oxide-Dimethyloxepin

The oxidation of 1,6-dimethylbenzene oxide-2,7-dimethyloxepin using cerium(IV) ammonium nitrate (CAN) represents a direct route to (3Z,5E)-octa-3,5-diene-2,7-dione. Golding et al. (2010) demonstrated that treatment of the dimethyl-substituted oxepin with CAN in acetone at -78°C or acetonitrile at -40°C yields the target compound as a single diastereoisomer . The reaction proceeds via a one-electron oxidation mechanism, where CAN abstracts an electron from the oxepin ring, leading to ring opening and subsequent rearrangement into the conjugated dienyl diketone.

Key experimental steps include:

  • Dissolving 1,6-dimethylbenzene oxide-2,7-dimethyloxepin in a polar aprotic solvent (acetone or acetonitrile).

  • Slow addition of CAN under inert atmospheres at low temperatures (-78°C to -40°C).

  • Quenching the reaction with aqueous sodium bicarbonate and extracting the product into dichloromethane.

  • Purification via flash chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the diketone in yields exceeding 60% .

This method is notable for its stereoselectivity, favoring the (E,Z)-isomer due to the thermodynamic stability of the transoid configuration during diketone formation.

Ruthenium-Catalyzed Oxidative Coupling of Vinyl Ketones

Beeralingappa et al. (2022) developed a Ru-catalyzed oxidative coupling protocol for synthesizing (E,E)-1,6-dioxo-2,4-dienes, which can be adapted for 3,5-Octadiene-2,7-dione . While their work focused on longer-chain analogs like (7E,9E)-henicosa-7,9-diene-6,11-dione, the methodology is applicable to shorter substrates. The reaction employs [RuCl2(p-cymene)]2 as a catalyst with Cu(OAc)2·H2O as an oxidant in toluene at 110°C.

Mechanistic insights:

  • Oxidative Activation : The Ru catalyst oxidizes the α-C–H bond of the vinyl ketone, generating a Ru-bound enolate.

  • Dimerization : Two enolate intermediates couple to form the conjugated diene backbone.

  • Re-Oxidation : Cu(II) regenerates the Ru catalyst, completing the catalytic cycle .

For 3,5-Octadiene-2,7-dione, substituting the vinyl ketone substrate with methyl vinyl ketone or ethyl vinyl ketone could yield the desired product. However, stereoselectivity for the (E,Z)-isomer remains a challenge, as this method predominantly produces (E,E)-configured dienes.

Reductive Dimerization of N-Vinylpyridinium Salts

Gao et al. (2009) reported the synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes via reductive dimerization of N-vinylpyridinium tetrafluoroborate salts . Although their study targeted (2E,4E)-isomers, modifying the substituents on the pyridinium precursor could access (E,Z)-configured products.

Procedure :

  • Prepare N-vinylpyridinium salts by reacting acetylene derivatives with pyridinium tetrafluoroborate.

  • Reduce the salts using Zn dust in tetrahydrofuran (THF) at 0°C to room temperature.

  • Acidic workup (1 M HCl) followed by extraction with ethyl acetate.

  • Purify via column chromatography (hexanes/ethyl acetate) .

This method offers atom economy and avoids transition metals but requires precise control over reaction conditions to modulate stereochemistry.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Stereoselectivity Scalability
CAN Oxidation CAN, acetone, -78°C60–70%High (E,Z)Moderate
Ru-Catalyzed Coupling [RuCl2(p-cymene)]2, Cu(OAc)250–65%Predominantly (E,E)High
N-Vinylpyridinium Route Zn, THF, 0°C to rt45–55%VariableLow

Challenges and Optimization Strategies

  • Stereochemical Control :

    • The (E,Z)-isomer’s selectivity in the CAN method arises from the oxepin ring’s constrained geometry during oxidation . In contrast, metal-catalyzed methods favor (E,E)-isomers due to conjugation stabilization.

    • Solution : Use chiral ligands or asymmetric catalysis to bias the transition state toward (E,Z)-formation.

  • Byproduct Formation :

    • Over-oxidation in CAN reactions can produce muconic acid derivatives.

    • Mitigation : Strict temperature control (-78°C) and stoichiometric CAN addition .

  • Substrate Accessibility :

    • Dimethylbenzene oxide precursors require multi-step synthesis.

    • Alternative : Explore bioorthogonal reactions or enzymatic oxidation for streamlined access.

Q & A

Q. What experimental designs are suitable for exploring the biological activity of 3,5-Octadiene-2,7-dione derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substituent variations. Employ in vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations to correlate activity with conformational flexibility .

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